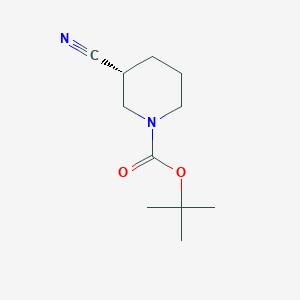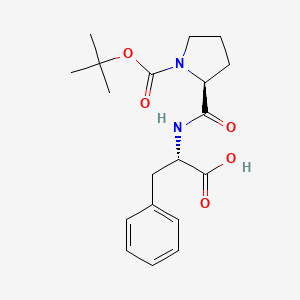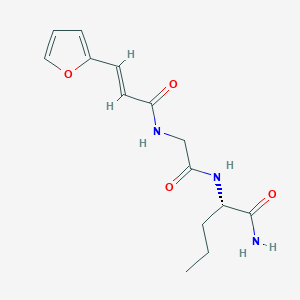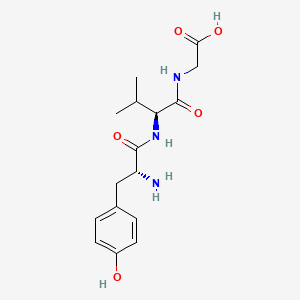
H-D-Tyr-val-gly-OH
描述
H-D-Tyr-val-gly-OH is a synthetic peptide composed of three amino acids: tyrosine, valine, and glycine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The peptide sequence is designed to mimic certain biological processes and can be used in research to study protein interactions, enzyme functions, and cellular mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Tyr-val-gly-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The following steps involve the deprotection and coupling of the subsequent amino acids (valine and tyrosine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of peptides. The use of environmentally friendly solvents and reagents is also being explored to minimize the environmental impact of peptide synthesis .
化学反应分析
Types of Reactions: H-D-Tyr-val-gly-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the hyperoxidation of the tyrosine residue, which can be achieved using Dess–Martin periodinane under mild conditions. This reaction selectively cleaves the N-terminal amide bond of tyrosine, generating a hyperoxidized tyrosine motif and an intact N-terminal peptide fragment .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like Dess–Martin periodinane, reducing agents such as sodium borohydride, and various protecting groups to prevent unwanted side reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH to maintain the integrity of the peptide .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the hyperoxidation of tyrosine results in the formation of a hyperoxidized tyrosine motif, which can be used for further bioconjugation or synthetic manipulation .
科学研究应用
H-D-Tyr-val-gly-OH has a wide range of applications in scientific research. In chemistry, it is used to study peptide synthesis and the development of new synthetic methodologies. In biology, it serves as a model peptide for investigating protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. In medicine, this compound is explored for its potential therapeutic applications, such as the development of peptide-based drugs and diagnostic tools. Additionally, the compound is used in the study of oxidative stress and its effects on cellular processes .
作用机制
The mechanism of action of H-D-Tyr-val-gly-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tyrosine residue in the peptide can undergo oxidation, leading to the formation of reactive intermediates that can modify other biomolecules. This modification can alter the activity of enzymes and receptors, thereby influencing various cellular pathways. The peptide’s structure allows it to mimic natural substrates, making it a valuable tool for studying the mechanisms of enzyme catalysis and receptor activation .
相似化合物的比较
H-D-Tyr-val-gly-OH can be compared to other similar peptides, such as H-Tyr-val-gly-OH and H-Tyr-ala-gly-OH. These peptides share a similar structure but differ in the specific amino acids present. The presence of valine in this compound provides unique properties, such as increased hydrophobicity and stability, compared to peptides with alanine or other amino acids. This uniqueness makes this compound particularly useful in studies requiring stable and hydrophobic peptides .
List of Similar Compounds:- H-Tyr-val-gly-OH
- H-Tyr-ala-gly-OH
- H-Tyr-gly-gly-OH
- H-Tyr-leu-gly-OH
These similar compounds can be used in comparative studies to understand the influence of different amino acids on the peptide’s properties and functions.
属性
IUPAC Name |
2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22)/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEGIYMHTZXVBP-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


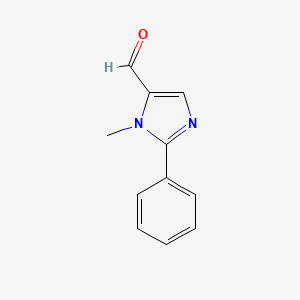
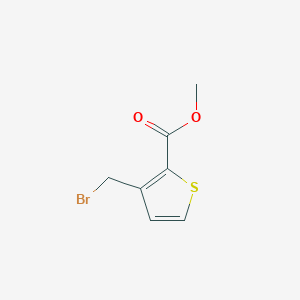
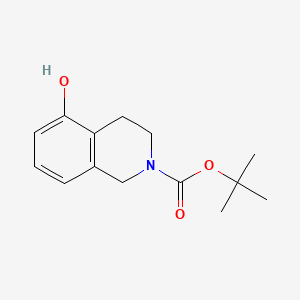



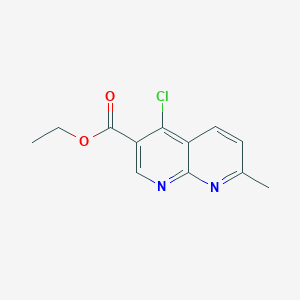
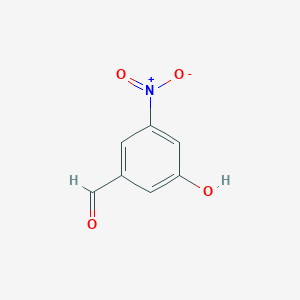
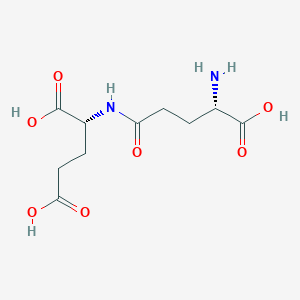
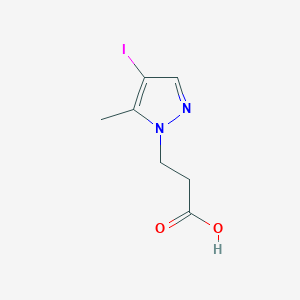
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
